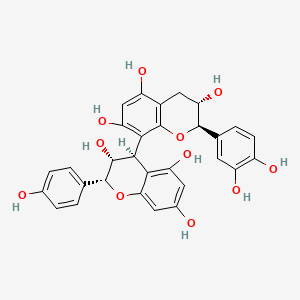

Gambiriin C

描述

Overview of Uncaria gambir Phytochemistry and Related Dimeric Flavans

The phytochemical investigation of Uncaria gambir has revealed a complex mixture of secondary metabolites, including alkaloids, tannins, terpenoids, and notably, a wide range of flavonoids tjpr.orgajol.infonih.govijprajournal.com. Within the flavonoid family, dimeric flavans represent a significant group of compounds isolated from this plant. These dimeric flavans are essentially formed by the linkage of two flavan-3-ol (B1228485) units, commonly derived from catechin (B1668976) and epicatechin nih.govresearchgate.net.

Significance of Gambiriin C within the Proanthocyanidin (B93508) Class of Flavonoids

This compound is firmly established within the proanthocyanidin class of flavonoids lipidmaps.orgebi.ac.ukchemicalbook.comresearchgate.net. Proanthocyanidins (B150500) are a broad category of polyphenolic compounds characterized by oligomeric structures formed through the condensation of flavan-3-ol units, such as catechin and epicatechin, often linked via interflavan bonds ebi.ac.uk. These linkages can be of the A-type or B-type, leading to diverse structural arrangements.

This compound is specifically described as a chalcane-flavan dimer and a proanthocyanidin dimer researchgate.netjst.go.jpnih.gov. Its significance extends beyond its structural classification, as it exhibits notable bioactivities, particularly in antifibrotic and antioxidant pathways . Research has highlighted its strong binding affinity to transforming growth factor-beta 1 (TGF-β1), a crucial cytokine implicated in fibrotic processes . This interaction suggests a potential therapeutic role for this compound in conditions characterized by excessive fibrosis.

Historical Context of Gambiriin Research and Structural Elucidation Advancements

The scientific exploration of compounds from Uncaria gambir dates back to the early 20th century, with the initial discovery of alkaloids named "gambiriin" reported in 1934, though lacking detailed chemical characterization nih.gov. A significant milestone was reached in 1980 when Nonaka identified a new bioflavonoid compound, which he termed gambiriin tjpr.org. Subsequent research efforts focused on isolating and characterizing the various dimeric flavan (B184786) structures present in gambir extracts.

The isolation of the chalcane-flavan dimers, including Gambiriin A1, A2, B1, and B2, marked important progress in understanding the plant's flavonoid composition nih.govresearchgate.netjst.go.jpnih.gov. This compound was identified and isolated alongside these and other dimeric proanthocyanidins, further enriching the known phytochemical profile of Uncaria gambir nih.govijprajournal.comresearchgate.netjst.go.jpnih.gov.

The structural elucidation of these complex molecules has relied heavily on advanced spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, Electrospray Ionization Mass Spectrometry (ESI-MS), and Electronic Circular Dichroism (ECD) analyses have been instrumental in confirming the molecular formulas and stereochemistry of this compound and its related compounds nih.govnih.gov. These studies have also led to the revision of previously proposed structures for some gambiriin compounds, reflecting the evolving precision in natural product chemistry researchgate.netnih.gov. More recent investigations have explored the therapeutic potential of this compound, particularly its interaction with TGF-β1, proposing it as a promising candidate for treating fibrotic diseases like keloids mdpi.com.

Structure

3D Structure

属性

CAS 编号 |

76236-89-0 |

|---|---|

分子式 |

C30H26O11 |

分子量 |

562.5 g/mol |

IUPAC 名称 |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O11/c31-14-4-1-12(2-5-14)29-27(39)26(24-20(36)8-15(32)9-23(24)40-29)25-21(37)11-18(34)16-10-22(38)28(41-30(16)25)13-3-6-17(33)19(35)7-13/h1-9,11,22,26-29,31-39H,10H2/t22-,26+,27+,28+,29+/m0/s1 |

InChI 键 |

KUODBSWFMJMVJV-UKWJTHFESA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

手性 SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

规范 SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

其他CAS编号 |

76236-89-0 |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies of Gambiriin C

Botanical Sources and Geographic Distribution of Gambiriin C-Producing Plants

This compound is a dimeric proanthocyanidin (B93508) found in specific plant species. wikipedia.org Its presence has been primarily identified in Uncaria gambir and more recently in Artocarpus lacucha. acs.org

Uncaria gambir (Hunter) Roxb. as a Primary Source

Uncaria gambir, a climbing shrub belonging to the Rubiaceae family, is the principal source of this compound. researchgate.net This plant is native to Southeast Asia, with significant cultivation in Indonesia and Malaysia. wikipedia.orgtjpr.org The leaves and young twigs of U. gambir are harvested to produce a crude extract known as gambier, which is rich in tannins and various catechin (B1668976) derivatives, including this compound. wikipedia.org This extract has a long history of use in traditional medicine and as a dyeing and tanning agent. wikipedia.orgtjpr.org The quality of the gambier extract, and consequently the yield of this compound, is influenced by environmental factors such as humidity, altitude (ideally 200-800 meters), and temperature (20-36°C). researchgate.net Indonesia is a major producer of gambier, contributing to about 80% of the world's export. tjpr.org

Artocarpus lacucha as an Alternative Source

More recently, this compound has also been isolated from Artocarpus lacucha, a tree species from the Moraceae family. acs.org Commonly known as "Ma-Haad" in Thailand, this plant is distributed throughout tropical and subtropical regions of Southeast Asia. acs.orgmdpi.com Various parts of A. lacucha, including the leaves and stembark, have been found to contain this compound, alongside other phenolic compounds. acs.orgmdpi.com The discovery of this compound in A. lacucha provides an alternative botanical source for this compound. acs.org

Extraction Techniques for this compound from Plant Material

The extraction of this compound from its plant sources involves several methodologies, primarily centered around solvent-based approaches. The raw material, typically the dried and ground leaves and stems of U. gambir or A. lacucha, is processed to isolate the desired compound.

Solvent-Based Extraction Approaches

A common method for extracting this compound and other related flavonoids is through the use of polar solvents. nih.gov Methanol (B129727) and ethanol (B145695) are considered highly effective for this purpose. A standard protocol involves homogenizing the raw gambier in methanol at room temperature. Aqueous extraction using hot water (80–90°C) is also a viable method, particularly for larger-scale operations, though it often necessitates a subsequent defatting step with a nonpolar solvent like hexane (B92381) to remove waxy substances.

Sequential fractionation is another technique employed to enrich the concentration of this compound. After an initial extraction, the crude extract can be treated with a solvent system like ethyl acetate-hexane. researchgate.net This process helps to precipitate impurities, leaving this compound concentrated in the ethyl acetate (B1210297) layer. researchgate.net

Optimization of Extraction Parameters

The efficiency of this compound extraction can be significantly influenced by various parameters. Research has shown that microwave-assisted extraction can enhance the yield by as much as 22% compared to conventional methods. This technique typically involves microwave treatment at around 500 W and 70°C for a short duration of 15 minutes, which also reduces solvent consumption. The choice of solvent, temperature, and duration of extraction are all critical factors that can be optimized to maximize the yield of this compound. For instance, one study indicated that using a hot plate with water at temperatures between 52-75°C yielded a high catechin content. nih.gov

Purification and Chromatographic Separation Strategies for this compound

Following extraction, a series of purification and chromatographic steps are necessary to isolate this compound in a pure form.

Column chromatography is a fundamental technique used in this process. The crude methanol extract is often subjected to chromatography on a Dia-ion HP-20 column, using a stepwise gradient of methanol and water. nih.gov this compound typically elutes in the fractions containing 20–40% methanol.

Further purification is achieved through more specialized chromatographic methods. Size-exclusion chromatography, using materials like Toyopearl HW-40 with 70% ethanol as the mobile phase, is effective in removing larger polymeric tannins. Reversed-phase chromatography on an ODS (octadecylsilyl) silica (B1680970) gel column with a 40% methanol mobile phase can separate this compound from structurally similar compounds like procyanidin (B600670) B1 and B3.

High-speed countercurrent chromatography (HSCCC) has emerged as a highly efficient method for the purification of this compound. A solvent system of n-hexane-ethyl acetate-methanol-water in a 3:5:3:5 volume ratio has been shown to yield this compound with over 90% purity in a single run. The purity and structure of the isolated this compound are typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Method/Condition | Purpose/Outcome |

| Initial Extraction | Solvent-Based (Methanol, Ethanol, Hot Water) | To obtain a crude extract containing this compound and other compounds. |

| Extraction Enhancement | Microwave-Assisted Extraction (500 W, 70°C, 15 min) | To increase extraction efficiency and reduce solvent use. |

| Initial Purification | Sequential Fractionation (Ethyl Acetate-Hexane) | To remove impurities and concentrate this compound. researchgate.net |

| Column Chromatography | Dia-ion HP-20 (Methanol-Water Gradient) | To separate fractions based on polarity; this compound elutes at 20-40% methanol. |

| Size-Exclusion Chromatography | Toyopearl HW-40 (70% Ethanol) | To remove polymeric tannins. |

| Reversed-Phase Chromatography | ODS Silica Gel (40% Methanol) | To separate this compound from similar procyanidins. |

| High-Purity Purification | High-Speed Countercurrent Chromatography (HSCCC) | To achieve >90% purity in a single step. |

Preparative Liquid Chromatography Techniques

Preparative liquid chromatography is a critical stage in the purification of this compound, enabling its separation from a complex matrix of other flavonoids. lhyiqi.com Various column chromatography techniques are employed, often in succession, to achieve high purity.

The process typically begins with the crude extract being subjected to column chromatography using a Dia-ion HP-20 resin. A stepwise gradient of methanol and water is used as the mobile phase, with this compound eluting in the fractions containing 20–40% methanol.

Further purification often involves size-exclusion chromatography to separate compounds based on their molecular size. For this purpose, Toyopearl HW-40 is a commonly used medium, with 70% ethanol as the eluent, effectively removing polymeric tannins. ijprajournal.com

Subsequent separation based on polarity is achieved using normal-phase or reversed-phase chromatography. A key technique involves using an ODS (Octadecyl silica) silica gel column with a 40% methanol mobile phase. This step is effective in separating this compound from the closely related procyanidins B1 and B3. Other stationary phases like Sephadex LH-20 and MCI-gel CHP-20P are also utilized in the multi-step purification of this compound and its related flavan (B184786) dimers. ijprajournal.comresearchgate.net

The final step in achieving high-purity this compound often involves semi-preparative or preparative High-Performance Liquid Chromatography (HPLC). ijprajournal.comresearchgate.net This technique offers high resolution and is used to isolate the target compound from any remaining impurities.

Table 2: Preparative Liquid Chromatography Methods for this compound Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Column Chromatography | Dia-ion HP-20 | Stepwise methanol-water gradient (20-40% methanol fraction) | Initial fractionation of crude extract |

| Size-Exclusion Chromatography | Toyopearl HW-40 | 70% Ethanol | Removal of polymeric tannins ijprajournal.com |

| Reversed-Phase Chromatography | ODS (Octadecyl silica) Silica Gel | 40% Methanol | Separation from procyanidins B1 and B3 |

| Column Chromatography | Sephadex LH-20 | Not specified | Further purification ijprajournal.comresearchgate.net |

| Column Chromatography | MCI-gel CHP-20P | Not specified | Further purification ijprajournal.com |

| Preparative HPLC | Not specified | Not specified | Final high-purity isolation ijprajournal.comresearchgate.net |

Sequential Fractionation Procedures

Sequential fractionation, also known as solvent partitioning, is a fundamental step that precedes preparative chromatography. This procedure enriches the concentration of this compound by separating compounds based on their differential solubility in immiscible solvents.

After the initial solvent extraction (e.g., with methanol), the crude extract is often subjected to liquid-liquid partitioning. A common method involves the use of ethyl acetate and hexane. When the crude gambier extract is treated with an ethyl acetate-hexane mixture (e.g., 1:1 v/v), impurities tend to precipitate out of the solution. The desired catechin derivatives, including this compound, are concentrated in the ethyl acetate layer. This fractionation step is crucial as it significantly reduces the complexity of the mixture before it is subjected to the more refined and costly preparative chromatography techniques. The resulting ethyl acetate fraction, now enriched with this compound and other dimeric flavans, serves as the starting material for the series of chromatographic separations detailed previously.

Chemical Structure and Stereochemical Characterization of Gambiriin C

Dimeric Flavan (B184786) Core Structure and Interflavan Linkages

Gambiriin C is composed of two flavan units linked together. Specifically, it is classified as a chalcane-flavan dimer researchgate.netnih.gov. The core structure involves flavan units, which are characteristic of procyanidins . The precise nature of the interflavan linkage is crucial for defining its structure and properties. Research indicates that this compound, along with Gambiriin B1, features C-α–C-6 linkages, distinguishing it from Gambiriin A1, which has a C-α–C-8 linkage . These dimeric structures are formed through electrophilic coupling reactions between different units of flavan-3-ols nih.gov.

Spectroscopic Elucidation Techniques for Structural Confirmation

The definitive characterization of this compound relies on a suite of spectroscopic methods that provide detailed information about its molecular formula, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is fundamental for confirming the structure of this compound researchgate.netnih.gov. NMR provides detailed information about the arrangement of atoms within the molecule, including the identification of functional groups, carbon-hydrogen connectivity, and the spatial relationships between atoms magritek.com. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the specific interflavan linkages by correlating proton signals with carbon signals across multiple bonds nih.govresearchgate.net. The assignment of 1H and 13C NMR spectra is essential for unequivocally determining the structure of such complex dimeric compounds researchgate.net.

Mass Spectrometry (MS) plays a critical role in validating the molecular formula of this compound. High-resolution mass spectrometry, such as ESI-MS (Electrospray Ionization Mass Spectrometry), provides accurate mass measurements that allow for the determination of the elemental composition researchgate.net. The molecular formula for this compound has been determined as C₃₀H₂₆O₁₁ chemspider.com. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by analyzing fragmentation patterns, which can provide information about the substructures and connectivity within the molecule uni-jena.deuni-jena.denih.gov. Computational tools like SIRIUS are employed to analyze fragmentation spectra and predict molecular formulas, aiding in the identification of metabolites and natural products uni-jena.deuni-jena.deneurips.cc.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used for assigning the absolute stereochemistry of chiral molecules like this compound researchgate.netuitm.edu.mynih.gov. By comparing experimental ECD spectra with theoretically calculated spectra (often using Density Functional Theory, DFT), researchers can determine the three-dimensional arrangement of atoms, particularly at chiral centers researchgate.netuitm.edu.myfrontiersin.org. ECD data, when analyzed in conjunction with NMR, provides definitive stereochemical assignments, which are crucial for understanding the compound's biological activity researchgate.netnih.gov. For instance, ECD has been used to differentiate stereoisomers of related compounds, confirming the handedness of molecules nih.gov.

Mass Spectrometry (MS) for Molecular Formula Validation

Structural Revisions and Comparative Analysis with Related Gambiriins (A1, A2, B1, B2)

The structures of several gambiriins, including A1, A2, B1, and B2, have undergone revisions based on new spectroscopic and chemical data researchgate.netnih.gov. This compound is often studied alongside these related compounds, providing a basis for comparative analysis. For example, this compound and Gambiriin B1 share C-α–C-6 interflavan linkages, which differ from the C-α–C-8 linkage found in Gambiriin A1 . Furthermore, the stereochemistry of this compound is described as having a 2,3-trans configuration, which can influence its interactions with biological targets . Comparative studies highlight how variations in interflavan linkages and stereochemistry among gambiriins affect their properties and potential bioactivities researchgate.net. For instance, Procyanidin (B600670) B3, which lacks an open-chain chalcane unit present in this compound, exhibits different binding affinities to proteins like TGF-β1 .

Biosynthetic Pathways and Dimerization Mechanisms of Gambiriin C

Flavonoid Biosynthesis Precursors in Uncaria gambir

The fundamental building blocks for Gambiriin C, like other proanthocyanidins (B150500), are flavan-3-ols, predominantly (+)-catechin and (-)-epicatechin (B1671481), which are abundant in Uncaria gambir nih.govresearchgate.neteaspublisher.combenthamdirect.com. These monomeric units are synthesized via the plant's phenylpropanoid pathway, which originates from primary metabolites like acetate (B1210297) and phenylalanine nih.govnih.gov.

The biosynthesis of flavonoids begins with the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of malonyl-CoA units with a coumaroyl-CoA precursor to form chalcones nih.gov. Subsequent enzymatic steps lead to the formation of flavan-3-ols. Studies utilizing radiolabeled precursors in U. gambir have demonstrated that (+)-catechin is synthesized through the incorporation of ¹⁴CO₂ and [1-¹⁴C]-acetate. The ¹⁴CO₂ labeling indicated equal incorporation into both the A and B rings of catechin (B1668976), while [1-¹⁴C]-acetate primarily labeled the A ring. This supports the established model where the A ring is derived from acetate units, and the B ring originates from the phenylpropanoid precursor nih.govscispace.com.

Enzymatic and Non-Enzymatic Dimerization Processes of Catechin/Epicatechin Units

Proanthocyanidins, including dimeric forms like this compound, are constructed through the oligomerization or polymerization of flavan-3-ol (B1228485) monomers, primarily (+)-catechin and (-)-epicatechin nih.govmdpi.comnih.gov. This process involves the formation of interflavanoid linkages (IFLs) between these units. The most common linkages are B-type, typically formed between the C4 position of one unit and the C8 or C6 position of another. A-type linkages, characterized by an additional C-O-C ether bond, also contribute to the structural diversity of proanthocyanidins nih.govmdpi.comnih.gov.

Non-Enzymatic Dimerization : Catechins can undergo dimerization through non-enzymatic pathways, often triggered by thermal stress or oxidative conditions nih.govnih.govresearchgate.netmdpi.comacs.org. The autoxidation of flavan-3-ols can lead to the formation of dehydrodicatechins, which are oxidized dimeric products nih.govmdpi.com. This process is not strictly dependent on the presence of oxygen nih.govresearchgate.net. For instance, elevated temperatures can promote the non-enzymatic oligomerization of catechins nih.govresearchgate.net.

Enzymatic Dimerization : While specific enzymes directly catalyzing this compound formation are not exhaustively documented, enzymes such as laccases and peroxidases are known to play roles in the polymerization of polyphenols, including flavonoids beilstein-journals.orgnih.govnih.gov. For example, laccase-mediated dimerization of (+)-catechin has been shown to yield this compound with considerable efficiency . Additionally, certain microbial enzymes, like the Streptomyces P450 monooxygenase CYP158C1, have demonstrated the capacity to dimerize plant-derived flavonoids beilstein-journals.org.

Mechanistic Models for Chalcane-Flavan Dimer Formation

This compound is specifically identified as a chalcane-flavan dimer researchgate.netwikipedia.org, suggesting a unique structural arrangement that incorporates features of both chalcones and flavan-3-ols. The formation of such complex dimeric structures involves specific mechanistic pathways.

One proposed mechanism for the formation of gambiriins involves a nucleophilic attack by the A-ring of a catechin or epicatechin unit onto the C-α position of an intermediate nih.govresearchgate.net. Oxidative coupling is a critical mechanism in the creation of dimeric proanthocyanidins, often proceeding via reactive carbocation intermediates derived from flavan-3-ols mdpi.commdpi.comresearchgate.net. For example, under acidic conditions, polymeric procyanidins can undergo cleavage, releasing carbocations that then react with nucleophilic flavan-3-ols to form dimers researchgate.net. The precise nature of the interflavanoid linkages (B-type or A-type) is determined by the reaction conditions and the specific intermediates involved mdpi.comnih.gov. It is also noted that gambiriins can arise as byproducts during the synthesis of other procyanidins researchgate.net.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of proanthocyanidins (PAs) in plants is a tightly regulated process governed by a complex interplay of genetic and molecular factors mdpi.comnih.gov. Although specific genetic regulators for this compound are not extensively detailed, the general pathway for PA biosynthesis is known to be under sophisticated transcriptional control.

Key regulatory genes involved in PA biosynthesis include those encoding transcription factors such as MYC and MYB proteins, WD40-like proteins, WRKY transcription factors, and MADS homeodomain proteins mdpi.comnih.gov. These regulatory elements orchestrate the expression of genes responsible for producing the enzymes essential for the flavonoid pathway, including chalcone synthase (CHS) nih.gov and enzymes like anthocyanidin reductase (ANR) and leucocyanidin (B1674801) reductase (LAR) oup.com, which are critical for generating the flavan-3-ol precursors. The precise temporal and spatial compartmentalization of reactions leading to the formation of starter and extension units is also considered vital for the effective assembly of oligomeric PAs oup.com.

Compound Table

Biological Activities and Molecular Mechanisms of Gambiriin C

Antifibrotic Activity of Gambiriin C

Research indicates that this compound, along with other compounds like Isogambirine and Procyanidin (B600670) B1 isolated from Uncaria gambir, exhibits promising antifibrotic effects. These compounds are identified as having high binding energies to key proteins involved in fibrotic signaling, suggesting a direct role in disrupting fibrogenesis dntb.gov.uamdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

The development of fibrosis is heavily influenced by the dysregulation of profibrotic cytokines and growth factors. This compound's activity in this domain is primarily linked to its interaction with the Transforming Growth Factor Beta 1 (TGF-β1) pathway and other related signaling cascades.

Transforming Growth Factor Beta 1 (TGF-β1) is a central mediator in the pathogenesis of fibrosis, stimulating the differentiation of fibroblasts into myofibroblasts and promoting the synthesis of extracellular matrix (ECM) components, such as collagen dntb.gov.uamdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies employing molecular simulation and docking analyses have identified this compound as a compound with a strong binding affinity to TGF-β1. Specifically, this compound demonstrated a binding energy of -9.2 kcal/mol to TGF-β1, indicating a potent inhibitory interaction that surpasses that of related compounds like Isogambirine (-8.1 kcal/mol) and Procyanidin B1 (-8.4 kcal/mol) . This direct interaction suggests that this compound can effectively inhibit the TGF-β1 signaling pathway, thereby mitigating a key driver of fibrotic development.

Beyond the TGF-β1 pathway, this compound and other bioactive compounds from Uncaria gambir are implicated in modulating broader profibrotic signaling networks. Gene Ontology (GO) enrichment and pathway analysis suggest that these compounds can influence keloid-related target proteins, regulating processes such as cell proliferation, migration, transcription, and signal transduction through various profibrotic cytokine and growth factor signaling pathways dntb.gov.uamdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This indicates a more comprehensive impact on the fibrotic cascade than solely targeting TGF-β1.

This compound's antifibrotic effects are further elucidated by its interactions with specific cellular and molecular targets crucial in fibrogenesis.

Matrix Metallopeptidase 1 (MMP1) is an enzyme involved in the degradation of extracellular matrix components. Dysregulation of MMPs, often in conjunction with their inhibitors (TIMPs), is a hallmark of fibrotic diseases. Studies have identified this compound, along with Isogambirine and Procyanidin B1, as compounds exhibiting high binding energy to MMP1 dntb.gov.uamdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, Procyanidin B1 has been noted to bind MMP1, potentially contributing to the reduction of extracellular matrix . Furthermore, gambir extracts have been shown to inhibit the expression of Tissue Inhibitor of Metalloproteinase 1 (TIMP-1) and collagen-1 in fibrotic liver tissues, suggesting a role in balancing ECM remodeling nih.gov.

Matrix Metallopeptidase 1 (MMP1) Interaction

Antioxidant Activity of this compound

Interaction with Endogenous Antioxidant Enzymes (e.g., Glutathione (B108866) Reductase)

Endogenous antioxidant enzymes play a critical role in cellular defense against oxidative stress. Glutathione reductase (GR) is a key enzyme in this system, responsible for maintaining the cellular redox balance by regenerating reduced glutathione (GSH) from its oxidized form (GSSG) nih.gov. GSH is vital for scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage nih.gov. While this compound is classified as a proanthocyanidin (B93508), a class of compounds known for their antioxidant properties and potential to influence redox balance researchgate.net, direct, detailed studies on this compound's specific interaction with Glutathione Reductase are not extensively detailed in the provided literature. However, studies involving compounds isolated alongside this compound from Artocarpus lacucha have explored interactions with human glutathione reductase. In these investigations, compounds 3 and 5 demonstrated high affinities for binding to the active site of human glutathione reductase, suggesting that compounds with similar structural motifs may engage with this critical antioxidant enzyme researchgate.netresearchgate.netacs.orgnih.gov. The inhibition of GR is considered a potential therapeutic target for diseases linked to oxidative mechanisms nih.gov.

Enzyme Modulatory Activities of this compound

This compound exhibits potential enzyme modulatory activities, as indicated by its interactions with key proteins involved in various physiological and pathological processes.

Research has identified this compound as a compound with significant binding potential to specific target proteins. In the context of keloid disease, molecular studies have indicated that this compound possesses high binding energy to transforming growth factor beta 1 (TGFβ1) researchgate.netresearchgate.netnih.govresearchgate.net. TGFβ1 is a crucial cytokine involved in wound healing, fibrosis, and inflammation, and its dysregulation is implicated in keloid formation nih.govresearchgate.net. Additionally, Uncaria gambir extracts, which contain this compound, have demonstrated α-glucosidase inhibitory potential, suggesting a broader capacity for enzyme modulation within this plant's phytochemical profile researchgate.net.

Molecular docking and simulation studies provide insights into the potential mechanisms by which this compound interacts with biological targets. Studies investigating compounds isolated from Artocarpus lacucha, including this compound, have employed molecular docking to assess their binding interactions with human glutathione reductase researchgate.netacs.orgnih.gov. While compounds 3 and 5 from these studies showed high affinities for the glutathione reductase active site, this compound was also identified in these investigations, highlighting its presence in plant extracts subjected to such analyses researchgate.netacs.orgnih.gov.

Furthermore, computational approaches have been used to predict the interactions of this compound with proteins relevant to disease pathways. Molecular docking studies have identified this compound as having a high binding energy to TGFβ1, suggesting a specific interaction that could influence fibrotic and inflammatory signaling pathways researchgate.netresearchgate.netnih.govresearchgate.net. Similarly, other related compounds have been studied for their interactions with enzymes like AKT1 and matrix metallopeptidase 1 (MMP1) researchgate.netresearchgate.netnih.govresearchgate.net. These computational analyses are crucial for understanding the molecular basis of this compound's potential therapeutic effects.

Specific Enzyme Inhibition or Activation Profiles

Other Investigated Biological Modulations of this compound

Beyond direct enzyme interactions, this compound and related compounds from Uncaria gambir are being investigated for broader biological modulations, including antimicrobial and anti-inflammatory effects.

This compound, as a component of Uncaria gambir, is associated with potential antimicrobial properties researchgate.netresearchgate.netnih.govtjpr.orgmdpi.commdpi-res.com. Uncaria gambir is rich in tannins and catechins, which are well-documented for their antimicrobial activities tjpr.org. Tannins, in particular, are known for their broad-spectrum antimicrobial effects, potentially acting as metabolic toxins or broad-spectrum antibiotic compounds tjpr.org. Catechins, a class of polyphenols to which this compound belongs, also exhibit diverse biological activities, including antimicrobial properties researchgate.net. These phytochemical constituents contribute to the plant's defense mechanisms and its traditional use in combating microbial infections.

The anti-inflammatory potential of this compound is suggested by its molecular interactions and the known properties of Uncaria gambir. As mentioned, this compound shows high binding energy to TGFβ1, a key mediator in inflammatory and fibrotic processes, indicating a potential role in modulating these pathways researchgate.netresearchgate.netnih.govresearchgate.net. Uncaria gambir extracts have also been shown to exert antifibrotic effects, potentially through the inhibition of pathways such as nuclear factor kappa-B (NF-κB) and transforming growth factor receptor (TGF-βR) nih.gov. While direct attribution of these specific pathway interventions to this compound requires further dedicated research, its classification and demonstrated interactions with key signaling molecules like TGFβ1 position it as a compound of interest for anti-inflammatory research.

Antineoplastic Mechanisms in Cellular Models

The antineoplastic activity of this compound in cellular models is primarily understood through its interactions with critical cellular pathways involved in cancer progression, such as cell proliferation, survival, and cell cycle regulation. While research often examines Uncaria gambir extracts, specific components like this compound are being identified for their direct contributions to these mechanisms.

Molecular Targets and Pathway Interactions

This compound has been identified as a compound with significant binding affinity to several key proteins implicated in cancer development and progression. These interactions suggest potential mechanisms by which this compound may exert its antineoplastic effects.

Transforming Growth Factor Beta 1 (TGFβ1) and AKT Serine/Threonine Kinase 1 (AKT1): Studies employing molecular simulation approaches have highlighted this compound's strong binding energy to TGFβ1 and AKT1 nih.govresearchgate.netmdpi.com. TGFβ1 is a pleiotropic cytokine involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is frequently observed in various cancers, often promoting tumor growth and metastasis nih.gov. The AKT pathway (AKT1 being a key component) is a central regulator of cell survival, proliferation, and metabolism, and is frequently hyperactivated in cancer nih.govmdpi.com. By interacting with these targets, this compound may modulate signaling cascades that drive cancer cell proliferation and survival.

Sirtuin 6 (SIRT6): As a flavan (B184786) derivative, this compound belongs to a class of compounds that have shown interactions with the SIRT6 enzyme espublisher.comresearchgate.net. SIRT6 is a NAD+-dependent deacetylase and glycosylase that plays a complex role in cancer, acting as either a tumor suppressor or an oncogene depending on the cellular context espublisher.comresearchgate.net. Research into catechin (B1668976) derivatives, which share structural similarities with this compound, suggests that interactions with SIRT6 could influence cancer cell development espublisher.comresearchgate.net.

Table 1: Identified Molecular Targets of this compound and Associated Pathways

| Compound | Target Protein(s) | Associated Pathway/Function | Reference(s) |

| This compound | TGFβ1 | Cell proliferation, migration, transcription, signal transduction | nih.govresearchgate.netmdpi.com |

| This compound | AKT1 | Cell proliferation, survival, metabolism, signal transduction | nih.govresearchgate.netmdpi.com |

| This compound | SIRT6 | Cancer cell development, gene regulation | espublisher.comresearchgate.net |

Cellular Effects in Cancer Models

The molecular interactions of this compound translate into observable effects on cancer cells, influencing their viability, proliferation, and programmed cell death.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. Studies on Uncaria gambir extracts have indicated that they can induce apoptosis in cancer cell lines researchgate.net. While direct quantification of this compound's apoptotic effect in isolation is still being elucidated, its potential to modulate pathways like AKT, which is linked to cell survival, suggests an indirect role in promoting apoptosis. Other related compounds have been shown to induce apoptosis through intrinsic pathways involving caspase activation mdpi.com.

Cell Cycle Arrest: Cancer cells are characterized by uncontrolled proliferation, often due to disruptions in the cell cycle. Extracts from Uncaria gambir have been shown to induce cell cycle arrest in various cancer cell lines, preventing cells from progressing through critical phases necessary for division researchgate.net. This arrest can occur at different phases, such as G0/G1 or G2/M, ultimately halting proliferation. The modulation of signaling pathways by this compound could contribute to such cell cycle disturbances.

Table 2: Observed Cellular Antineoplastic Effects Associated with Uncaria gambir Components in Cellular Models

| Cellular Model | Observed Effect | Mechanism Implication | Reference(s) |

| T47D breast cancer cells | Inhibition of cell growth | Reduced cancer cell proliferation | researchgate.net |

| T47D breast cancer cells | Apoptosis induction (e.g., 20% at 500 µg/ml) | Programmed cell death | researchgate.net |

| Various cancer cell lines | Cell cycle arrest (G0/G1 or G2/M phases) | Halting of uncontrolled cell proliferation | researchgate.net |

| Various cancer cell lines | Apoptosis induction | Programmed cell death, elimination of cancer cells | researchgate.netmdpi.com |

| Various cancer cell lines | Inhibition of proliferation | Disruption of growth-promoting signaling pathways (e.g., AKT) | nih.govresearchgate.netmdpi.com |

Analytical Methodologies in Gambiriin C Research

Advanced Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for isolating Gambiriin C from complex natural product mixtures and for ensuring its purity and quantifying its presence in samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase C18 columns, often coupled with a gradient elution system using solvents like acetonitrile (B52724) and formic acid, are commonly employed for its separation and quantification . A typical method involves a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase gradient of 0.1% formic acid in water and acetonitrile, achieving a retention time of approximately 22.5 minutes for this compound . Calibration curves generated using standards like (+)-catechin demonstrate good linearity (R² > 0.999) within concentration ranges of 0.1–50 µg/mL, enabling accurate quantification . HPLC has also been utilized in preparative scales, for instance, using ODS silica (B1680970) gel with a 40% methanol (B129727) mobile phase to separate this compound from related compounds like procyanidin (B600670) B1 and B3 researchgate.net. High-speed countercurrent chromatography (HSCCC) has also been reported as an effective method for purification, achieving over 90% purity in a single run using a solvent system of n-hexane-ethyl acetate-methanol-water (3:5:3:5 v/v) .

Chiral-Phase HPLC for Enantiomeric Separation (if applicable)

While the provided literature extensively details the structural elucidation of this compound and related procyanidins using various spectroscopic methods, direct applications of chiral-phase HPLC specifically for the enantiomeric separation of this compound are not explicitly detailed in the reviewed search results. However, studies on related seco B-type procyanidin dimers, which share structural similarities, have employed chiral HPLC columns for separating enantiomers nih.gov. These studies suggest that if enantiomeric forms of this compound were present or relevant for specific research questions, chiral-phase HPLC would be a viable technique for their resolution. The determination of stereochemistry for related compounds often involves a combination of NMR data, such as coupling constants and Nuclear Overhauser Effect (NOE) correlations, and sometimes Electronic Circular Dichroism (ECD) analyses researchgate.netnih.govjst.go.jp.

Comprehensive Spectroscopic Characterization in Research Settings

Spectroscopic techniques are vital for confirming the molecular structure and identity of this compound.

Advanced NMR Pulse Sequences for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is fundamental for the structural elucidation of this compound researchgate.netjst.go.jpnih.gov. Advanced NMR pulse sequences such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to assign proton and carbon signals and to establish connectivity and spatial relationships within the molecule researchgate.netjst.go.jpnih.gov. These techniques are crucial for confirming the chalcane-flavan dimer structure and the interflavan linkages characteristic of procyanidins researchgate.netjst.go.jp. For instance, HMBC correlations have been used to confirm linkage sites between interflavan units, and NOE experiments can help in determining relative stereochemistry jst.go.jpresearchgate.net.

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), plays a significant role in identifying and characterizing this compound, particularly in metabolomic profiling studies researchgate.netnih.govdergipark.org.trfrontiersin.org. HRMS provides accurate mass measurements, allowing for the determination of elemental composition and confirmation of the molecular formula (C₃₀H₂₈O₁₁ or C₃₀H₂₆O₁₁ depending on the source and specific isomer, with a molecular weight of approximately 562.5 g/mol ) . Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass analyzers (HR-ESI-MS or LC-HRMS) are commonly used to detect this compound in complex plant extracts, providing precise mass-to-charge ratios (m/z) for identification researchgate.netnih.gov. Fragmentation patterns obtained from MS/MS experiments can further aid in structural confirmation by providing insights into the molecule's substructures researchgate.net.

Computational Approaches in this compound Studies

Computational methods are increasingly utilized to complement experimental data, predict molecular properties, and understand the interactions of this compound. Molecular docking studies, for example, are employed to evaluate the binding affinity of this compound with target proteins, such as TGF-β1. These studies have shown that this compound can exhibit strong binding energies, for instance, -9.2 kcal/mol for TGF-β1, which is competitive with other known bioactive compounds like Procyanidin B1 mdpi.commdpi-res.comsemanticscholar.orgnih.govresearchgate.net. Density Functional Theory (DFT) calculations, particularly at the B3LYP level, have been used in related compounds to determine stereochemistry at specific ring positions researchgate.netnih.gov. Cheminformatics approaches, including pathway enrichment analysis (e.g., KEGG), are also used to identify potential biological pathways influenced by this compound, such as those involving profibrotic cytokines and growth factors mdpi.comnih.gov.

Molecular Docking for Ligand-Target Interactions

Molecular docking has been a primary tool in investigating how this compound interacts with specific biological targets. Research has focused on identifying potential protein targets and assessing the binding affinity of this compound to these targets. These studies aim to predict the most favorable binding poses and understand the key interactions at the molecular level.

One significant study identified this compound as a promising compound for interacting with Transforming Growth Factor Beta 1 (TGFβ1) , a key profibrotic cytokine. In this analysis, this compound exhibited a strong binding energy of -9.2 kcal/mol to TGFβ1, which was noted as being superior to other related compounds like Procyanidin B1 (-8.4 kcal/mol) and Isogambirine (-8.1 kcal/mol) . This high binding affinity suggests a stable interaction and potential inhibitory effect on TGFβ1 signaling. Similarly, this compound was docked with AKT1 and Matrix Metallopeptidase 1 (MMP1) , with the complex of this compound and TGFβ1 showing the highest binding energy among the top 10 gambir bioactive compounds tested researchgate.netnih.govresearchgate.netresearchgate.net. Another study explored the interaction of this compound with Platelet-Derived Growth Factor subunit A (PDGF-α) , predicting its potential as an antifibrotic agent for keloid therapy japsonline.com.

Table 1: Molecular Docking Findings for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interactions/Notes | Reference |

| TGFβ1 | -9.2 | Strong binding affinity, superior to other gambir compounds | |

| TGFβ1 | -9.2 | Identified as a promising compound-protein complex for keloid disease | researchgate.netnih.govresearchgate.netresearchgate.net |

| PDGF-α | Not specified | Potential antifibrotic agent for keloid therapy | japsonline.com |

| AKT1 | Not specified | Identified as a promising compound-protein complex for keloid disease | researchgate.netnih.govresearchgate.netresearchgate.net |

| MMP1 | Not specified | Identified as a promising compound-protein complex for keloid disease | researchgate.netnih.govresearchgate.netresearchgate.net |

Note: Binding energies are indicative and derived from specific computational models.

Molecular Dynamics Simulations for Binding Stability

Complementing molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of ligand-protein complexes over time. These simulations provide insights into the dynamic behavior of the complex, including conformational changes, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) of the protein and ligand.

While specific MD simulation data for this compound itself is not extensively detailed in the provided search results, general principles of MD simulations in related studies highlight their importance. For instance, MD simulations have been used to validate the stability of ligand-receptor complexes, with simulations often extending beyond 100 ns to ensure reliable assessment researchgate.netespublisher.comcambridge.orgmdpi.com. These simulations can reveal how well a ligand maintains its binding pose within the protein's active site and provide a more dynamic picture of the interaction. For example, in studies involving similar compounds or targets, MD simulations have shown stable protein-ligand binding interactions, with comparable RMSD and RMSF values to known drugs, indicating robust interactions researchgate.netespublisher.comcambridge.orgmdpi.com. Such analyses are crucial for confirming the initial docking predictions and understanding the long-term stability of the interaction.

Network Pharmacology for Pathway Analysis

Network pharmacology offers a systems-level approach to understand the multifaceted mechanisms of action of natural compounds like this compound. This methodology involves constructing complex networks of compounds, targets, and pathways to identify key biological processes influenced by the compound.

Research applying network pharmacology to Uncaria gambir (the source of this compound) has identified potential therapeutic pathways. For example, studies investigating the antifibrotic effects of Uncaria gambir compounds, including this compound, have utilized Gene Ontology (GO) enrichment and KEGG pathway analysis. These analyses suggest that Uncaria gambir bioactive compounds may modulate pathways related to cell proliferation, migration, transcription, and signal transduction, particularly through profibrotic cytokine and growth factor signaling pathways nih.govresearchgate.net. Specifically, pathways such as signaling by interleukin (IL), cytokine signaling in the immune system, and transcriptional regulation of transcription factors or growth factors were identified from REACTOME. KEGG analysis pointed to pathways like the AGE-RAGE signaling pathway, pathway in cancer, HIF-1 signaling pathway, and FOXO signaling pathway as relevant targets nih.gov. These findings indicate that this compound, as part of the Uncaria gambir extract, might exert its effects by influencing these interconnected biological networks.

Table 2: Identified Pathways and Biological Processes Associated with this compound (via Uncaria gambir)

| Pathway/Process | Database | Relevance to this compound Research | Reference |

| Signaling by Interleukin (IL; IL-4 and IL-13) | REACTOME | Modulates immune and inflammatory responses | nih.gov |

| Cytokine signaling in the immune system | REACTOME | Affects cellular communication and immune regulation | nih.gov |

| Transcriptional regulation of transcription factors | REACTOME | Influences gene expression and cellular processes | nih.gov |

| AGE-RAGE signaling pathway in diabetic complication | KEGG | Implicated in various chronic diseases | nih.gov |

| Pathway in cancer | KEGG | Suggests potential anti-cancer or cell growth modulation | nih.gov |

| HIF-1 signaling pathway | KEGG | Involved in cellular response to hypoxia | nih.gov |

| FOXO signaling pathway | KEGG | Regulates cell cycle, apoptosis, and metabolism | nih.gov |

| Cell proliferation, migration, transcription | General | Broad cellular functions modulated by this compound | nih.govresearchgate.net |

| Profibrotic cytokine and growth factor signaling | General | Key pathways for antifibrotic effects | nih.govresearchgate.net |

Future Research Directions and Translational Perspectives for Gambiriin C

Elucidation of Additional Biological Activities and Mechanisms

Current research highlights Gambiriin C's strong binding affinity to transforming growth factor beta 1 (TGF-β1), a critical cytokine in fibrosis, with a reported binding energy of -9.2 kcal/mol researchgate.netnih.govmdpi.comresearchgate.net. This interaction suggests a potent antifibrotic capability. Furthermore, studies indicate potential modulation of the NF-κB pathway, which is also implicated in fibrotic and inflammatory responses nih.govsemanticscholar.org.

Future research should expand upon these findings by:

Exploring Broader Bioactivities: Investigating this compound for other pharmacological properties commonly associated with flavonoids and procyanidins, such as antioxidant, anti-inflammatory, and anticancer activities researchgate.netresearchgate.nettjpr.org. This could involve screening this compound in various in vitro and in vivo models relevant to these conditions.

Deepening Mechanistic Understanding: Delving into the precise molecular mechanisms underlying its observed activities. This includes identifying downstream signaling pathways modulated by this compound beyond TGF-β1 and NF-κB, and understanding its effects on cellular processes like proliferation, migration, and extracellular matrix production.

Comparative Efficacy Studies: Conducting comparative studies with other bioactive compounds from Uncaria gambir, such as Procyanidin (B600670) B1 and B3, to assess potential synergistic or antagonistic effects, which could inform combination therapy strategies researchgate.netnih.govmdpi.com.

Development of Novel Analytical Methods for Trace Analysis

Accurate and sensitive quantification of this compound is essential for robust pharmacokinetic studies and quality control of derived products. Current characterization relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) nih.gov. High-Speed Countercurrent Chromatography (HSCCC) has proven effective for its isolation and purification researchgate.net.

Future efforts should focus on:

Enhanced Sensitivity and Specificity: Developing highly sensitive and specific analytical methods capable of detecting and quantifying this compound at trace levels in complex biological matrices, such as plasma, urine, and tissue samples. This is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Advanced Chromatographic and Spectrometric Techniques: Exploring the application of advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for improved sensitivity, selectivity, and speed in quantitative analysis.

Rapid Quality Control Methods: Investigating the development of rapid, potentially field-deployable, analytical tools. Building on advancements like FT-NIR PLS models for catechin (B1668976) prediction in gambir researchgate.net, similar spectroscopic approaches could be adapted for efficient, non-destructive quality assessment of this compound-containing materials.

Exploration of Derivatization for Enhanced Biological Performance

Chemical modification, or derivatization, of natural products is a well-established strategy to improve their physicochemical properties and biological efficacy. For instance, ester derivatives of catechin, a related compound from Uncaria gambir, have been synthesized to enhance anticancer activity and bioavailability espublisher.comresearchgate.net.

Future research should explore:

Synthesis of Novel Derivatives: Systematically synthesizing various derivatives of this compound, such as esters, ethers, or glycosides, to modify its solubility, stability, and membrane permeability.

Improving Pharmacokinetic Properties: Targeting derivatization strategies that specifically aim to enhance oral bioavailability, prolong plasma half-life, and improve tissue distribution to target organs.

Structure-Activity Relationship (SAR) Studies: Evaluating the biological activity of these novel derivatives in relevant preclinical models and establishing structure-activity relationships to identify modifications that optimize therapeutic performance and potentially reduce off-target effects.

Investigation of Pharmacokinetic Profiles in Animal Models

Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism is fundamental for its therapeutic development. While specific pharmacokinetic data for this compound is limited in the current literature, studies on related biflavonoids have utilized techniques like UFLC-MS/MS in rat models to determine parameters such as half-life (T1/2) and time to maximum concentration (Tmax) semanticscholar.org.

Future research should prioritize:

Comprehensive ADME Studies: Conducting detailed pharmacokinetic investigations of this compound in appropriate animal models. This would involve assessing its oral bioavailability, plasma protein binding, tissue distribution, major metabolic pathways, and excretion routes.

Metabolite Identification: Identifying the primary metabolites of this compound and evaluating their potential biological activity and toxicity.

Drug-Drug Interaction Potential: Investigating potential interactions with other compounds or drugs, which is crucial if this compound is considered for combination therapies.

Potential for Preclinical Development in Disease Models (Excluding Human Trials)

Given its identified biological activities, this compound holds promise for preclinical development in several disease areas. Its potent interaction with TGF-β1 positions it as a strong candidate for treating fibrotic diseases researchgate.netnih.govmdpi.comresearchgate.net.

Future preclinical development should focus on:

Fibrotic Diseases: Rigorously testing this compound in established animal models of various fibrotic conditions, including liver fibrosis (e.g., carbon tetrachloride-induced), kidney fibrosis, and pulmonary fibrosis (e.g., bleomycin-induced) japsonline.com. Efficacy would be assessed by monitoring key fibrotic markers such as collagen deposition, hydroxyproline (B1673980) levels, and myofibroblast activation.

Inflammatory and Oxidative Stress-Related Disorders: Evaluating its potential in preclinical models of inflammatory diseases and conditions associated with oxidative stress, leveraging its inherent antioxidant and anti-inflammatory properties researchgate.netresearchgate.nettjpr.org.

Oncology: Given the reported anticancer activities of related flavonoids researchgate.nettjpr.orgespublisher.com, exploring this compound's efficacy in preclinical cancer models. This would involve investigating its effects on cell cycle progression, apoptosis induction, and the inhibition of specific oncogenic signaling pathways.

Other Therapeutic Areas: Investigating its potential utility in other diseases where TGF-β1 or NF-κB signaling pathways are critically involved, such as certain autoimmune disorders or neurodegenerative conditions, using relevant preclinical models.

常见问题

Q. How is Gambiriin C structurally identified and characterized in anti-fibrotic studies?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm its chemical structure and purity. For anti-fibrotic studies, in vitro assays such as the MTT assay are employed to measure cytotoxicity in A549 cell lines, while molecular docking analyses (e.g., AutoDock Vina) evaluate interactions with TGF-β1 receptors and NF-κB . Researchers must validate structural identity through comparison with literature data and ensure purity >95% via HPLC before biological testing .

Q. What in vitro assays are most effective for evaluating this compound’s anti-fibrotic activity?

The MTT assay is widely used to assess cell viability and cytotoxicity, with IC50 values calculated to quantify potency (e.g., this compound’s IC50 of 19,255 ± 1.08 μg/ml in A549 cells) . Molecular docking studies complement this by simulating ligand-receptor interactions; for example, Gambiriin B1 and A2 show strong binding affinity to TGF-β1 via residues Gly214 and Lys336. These methods should include controls such as nalidixic acid (a known TGF-β1 inhibitor) to validate results .

Q. How do researchers ensure reproducibility in studies involving this compound?

Reproducibility requires strict adherence to protocols for compound extraction (e.g., ethanol-based extraction of Uncaria gambir), standardized cell culture conditions (e.g., A549 cell line maintenance at 37°C with 5% CO₂), and transparent reporting of docking parameters (grid size, scoring functions). Raw data (e.g., absorbance values from MTT assays) and computational scripts should be archived in supplementary materials .

Advanced Research Questions

Q. What experimental design considerations address conflicting data in this compound’s mechanism of action?

Contradictions in mechanism (e.g., NF-κB vs. TGF-β1 dominance) can arise from variations in cell models or docking parameters. To resolve this, researchers should:

Q. How can researchers optimize molecular docking parameters for this compound’s interaction with NF-κB?

Key parameters include:

- Grid Box Dimensions : Adjusted to encompass the NF-κB active site (e.g., 60 × 60 × 60 Å).

- Scoring Functions : Use hybrid approaches (e.g., AMBER for energy minimization + AutoDock for affinity prediction).

- Validation : Compare docking results with experimental mutagenesis data (e.g., mutating Gly214 to test binding disruption). MD simulations (>100 ns) further validate stability of ligand-receptor complexes .

Q. What strategies mitigate limitations in extrapolating this compound’s in vitro results to in vivo models?

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using hepatic microsome assays.

- Animal Models : Use bleomycin-induced pulmonary fibrosis models in rodents, measuring hydroxyproline levels as fibrosis markers.

- Dose Translation : Apply allometric scaling (e.g., human equivalent dose based on body surface area) .

Q. How do researchers evaluate synergistic effects between this compound and existing anti-fibrotic therapies?

Synergy is quantified via the Combination Index (CI) method:

- Experimental Setup : Co-treat A549 cells with this compound and clinical inhibitors (e.g., pirfenidone).

- Data Analysis : Use CompuSyn software to calculate CI values (CI < 1 indicates synergy).

- Mechanistic Insight : Pathway enrichment analysis (e.g., KEGG) identifies overlapping targets (e.g., TGF-β1/Smad and NF-κB pathways) .

Data Analysis and Reporting

Q. How should researchers handle variability in this compound’s cytotoxicity data across replicates?

- Statistical Methods : Apply Grubbs’ test to exclude outliers and report mean ± SEM.

- Normalization : Express viability as a percentage of untreated controls.

- Uncertainty Propagation : Include error margins in IC50 calculations using nonlinear regression tools (e.g., GraphPad Prism) .

Q. What criteria determine the inclusion of this compound data in peer-reviewed publications?

- Primary Data : Include dose-response curves, docking scores, and statistical tests.

- Supplementary Materials : Provide raw NMR spectra, cell culture metadata, and docking parameter files.

- Ethical Compliance : Disclose cell line authentication (e.g., STR profiling for A549) and adherence to ARRIVE guidelines for animal studies .

Methodological Challenges

Q. How can researchers address low binding affinity of this compound in molecular docking studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。